![molecular formula C12H10O2 B14075841 3-Methoxy-2h-benzo[7]annulen-2-one CAS No. 10224-11-0](/img/structure/B14075841.png)
3-Methoxy-2h-benzo[7]annulen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2H-benzo7annulen-2-one is a chemical compound known for its unique structure and properties It belongs to the class of benzoannulenes, which are characterized by their fused ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2H-benzo7annulen-2-one typically involves the reaction of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one with trimethylammonium heptachlorodialuminate in dichloromethane at 80°C under microwave irradiation and an inert atmosphere . The reaction is quenched with water, and the product is purified through flash chromatography.
Industrial Production Methods
While specific industrial production methods for 3-Methoxy-2H-benzo7annulen-2-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2H-benzo7annulen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3-Methoxy-2H-benzo7annulen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2H-benzo7annulen-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-6-one
- Silymarin
- Withanolide D
- Spirosolane
- Oridonin
Uniqueness
3-Methoxy-2H-benzo7annulen-2-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
10224-11-0 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methoxybenzo[7]annulen-3-one |
InChI |
InChI=1S/C12H10O2/c1-14-12-8-10-6-4-2-3-5-9(10)7-11(12)13/h2-8H,1H3 |
InChI Key |
AUNNFKDSTSBBAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=CC2=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
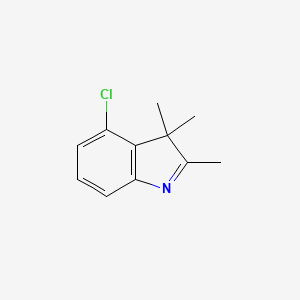
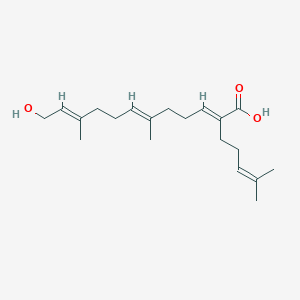
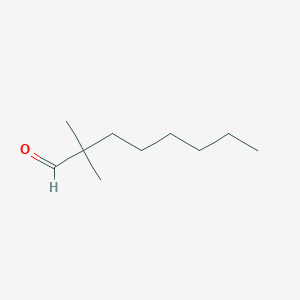
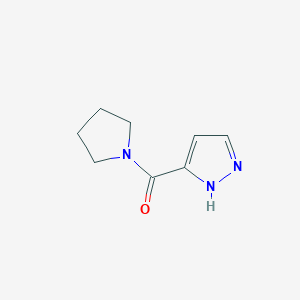
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
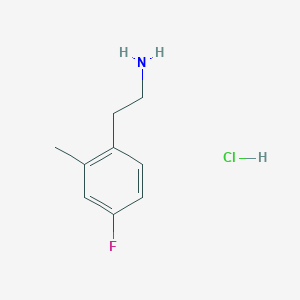
![5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B14075814.png)
![N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B14075816.png)

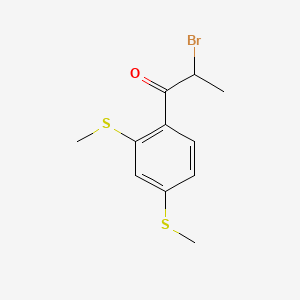
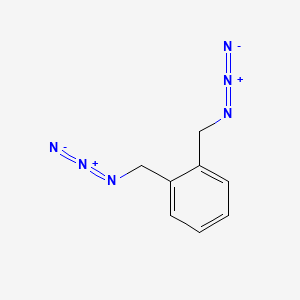
![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)
